molecular formula C9H6FNO2 B1308527 6-Fluoroindole-2-carboxylic acid CAS No. 3093-97-8

6-Fluoroindole-2-carboxylic acid

Cat. No. B1308527
CAS RN: 3093-97-8
M. Wt: 179.15 g/mol
InChI Key: LRTIKMXIKAOCDM-UHFFFAOYSA-N
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Description

6-Fluoroindole-2-carboxylic acid is a fluorinated heteroaromatic compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in pharmaceuticals. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of fluorinated indoles, such as 6-fluoroindole-2-carboxylic acid, can be achieved through various methods. One approach involves the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids using Selectfluor, which has been shown to be effective for synthesizing monofluorinated indoles . Another method includes the total synthesis of related compounds like 6-fluoroindan-1-carboxylic acid, which was synthesized from 3-fluorobenzaldehyde through a multi-step process . These methods highlight the versatility and adaptability of synthetic strategies to incorporate fluorine into complex aromatic systems.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized by the presence of intramolecular hydrogen bonds and the competition between different atoms as proton acceptors. For instance, in 6-fluorosalicylic acid, the fluorine atom competes with oxygen for the COOH proton, affecting the conformational equilibrium . Although this study does not directly address 6-fluoroindole-2-carboxylic acid, it provides insight into the structural dynamics that fluorine can induce in similar compounds.

Chemical Reactions Analysis

Fluorinated indoles can participate in various chemical reactions, often leading to the formation of complex structures with potential biological activity. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents involves the introduction of a fluorine atom at the 6-position of the naphthyridine ring, which is structurally related to indole . The reactivity of the fluorine atom can thus be exploited to create new compounds with enhanced biological properties.

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into the indole ring can significantly alter the physical and chemical properties of the compound. Fluorination can affect the pKa, viscosity, polarity, and molecular conformation of the molecule . These changes can have profound effects on the bioactivity and pharmacokinetic profile of the compound, making fluorinated indoles valuable in drug design and development.

Scientific Research Applications

Neuropharmacology

6-Fluoroindole-2-carboxylic acid has been studied in relation to its effects on the central nervous system, specifically as an antagonist of the glycine site within the NMDA receptor complex. Research indicates its potential to influence seizure thresholds and interact with conventional antiepileptic drugs (Kaminski et al., 1998).

Materials Science

In the field of materials science, derivatives of fluoroindole, like 5-fluoroindole, have been utilized to develop high-performance charge storage materials. These materials show promise for applications in supercapacitors, demonstrating superior electrochemical properties compared to other fluoropolymers (Wang et al., 2019).

Environmental Chemistry

The biodegradation of fluorotelomer surfactants, which include derivatives of fluoroindole, has been a topic of interest in environmental chemistry. Studies focus on how these substances break down in various environments and the production of degradation products like fluorotelomer carboxylic acids (D’Agostino & Mabury, 2017).

Organic Chemistry

In organic chemistry, the fluorination of heteroaromatic carboxylic acids, including fluoroindole carboxylic acids, has been explored. Research in this area contributes to the development of methods for synthesizing fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Yuan et al., 2017).

Analytical Chemistry

Fluoroindole derivatives have been investigated for their potential as fluorescent labeling reagents in analytical chemistry. This includes their application in the detection and quantification of various biochemicals in medical and environmental samples (Hirano et al., 2004).

Biomedical Research

In biomedical research, the toxicological effects of fluoroindole derivatives are studied, especially in the context of liver cell lines. This research is crucial for understanding the safety and potential health risks associated with these compounds (Sheng et al., 2017).

Pharmacology

6-Fluoroindole-2-carboxylic acid and its derivatives have been synthesized and evaluated for their analgesic activity, adding to the understanding of their potential therapeutic applications (Das et al., 2008).

Safety And Hazards

6-Fluoroindole-2-carboxylic acid may cause skin and eye irritation . It’s recommended to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

6-Fluoroindole-2-carboxylic acid can be used to synthesize triindoles, via a palladium-catalyzed decarboxylative reaction . Triindoles are used as semiconductors in OFETs with a field effect mobility of 0.03 cm^2 V^-1 S^-1, as well as hole transport layers in solar cells . This suggests potential future applications in the field of electronics and renewable energy.

properties

IUPAC Name

6-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTIKMXIKAOCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401780
Record name 6-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroindole-2-carboxylic acid

CAS RN

3093-97-8
Record name 6-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroindole-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FL Allen, JC Brunton, H Suschitzky - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… filtrate deposited 6-fluoroindole-2-carboxylic acid (see below). The ethereal extracts of the iron residues gave ethyl 6-fluoroindole-2-carboxylate on evaporation as white leaflets (22y0), …
Number of citations: 11 pubs.rsc.org
L Liu, H Yuan, Z Qin, X Yan, Y Xiao, N Li… - Phosphorus, Sulfur, and …, 2011 - Taylor & Francis
… 5- or 6-Fluoroindole-2-carboxylic acid and 5- or 6-chloroindole-2-carboxylic acid were purchased from the Alfa Aesar Company (Tianjin, China). …
Number of citations: 1 www.tandfonline.com
JB Blair, D Kurrasch-Orbaugh… - Journal of medicinal …, 2000 - ACS Publications
… 6-Fluoroindole-2-carboxylic Acid (11c). This compound was obtained in 88% yield as a white solid: mp 244 C (lit. mp 246 C); 1 H NMR (DMSO-d 6 ) δ 12.10 (br s, 1, COOH), 10.98 (br s, …
Number of citations: 166 pubs.acs.org
A Lüth, W Löwe - European journal of medicinal chemistry, 2008 - Elsevier
The epidermal growth factor (EGF) family of membrane receptors has been identified as a key element in the complex signaling network that is utilized by various classes of cell–surface …
Number of citations: 133 www.sciencedirect.com
A Lueth, W Loewe - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
The epidermal growth factor (EGF) family of membrane receptors has been identified as a key element in the complex signaling network that is utilized by various classes of cell‐surface …
Number of citations: 10 onlinelibrary.wiley.com
JB Blair - 1997 - search.proquest.com
A series of fluorinated tryptamine analogs of the hallucinogenic compounds DMT, DET, Psilocin, and 5-methoxy-DMT was synthesized to investigate why 6-fluoro-DET is inactive as a …
Number of citations: 3 search.proquest.com
SN Mistry, J Shonberg, CJ Draper-Joyce… - Journal of Medicinal …, 2015 - ACS Publications
Recently, we have demonstrated that N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) (1) adopts a bitopic pose at one …
Number of citations: 50 pubs.acs.org

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